molecular formula C9H14N2O B13101452 5-Isopropyl-2,6-dimethylpyrimidin-4(1H)-one

5-Isopropyl-2,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B13101452
M. Wt: 166.22 g/mol
InChI Key: IQCPCCUUXQWBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-2,6-dimethylpyrimidin-4(1H)-one is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2,6-dimethylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce dihydropyrimidines.

Scientific Research Applications

5-Isopropyl-2,6-dimethylpyrimidin-4(1H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2,6-dimethylpyrimidin-4(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function. The molecular targets and pathways involved can vary based on the specific application and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: A pyrimidine derivative with similar structural features.

    5-Ethyl-2,6-dimethylpyrimidin-4(1H)-one: Another pyrimidine derivative with an ethyl group instead of an isopropyl group.

Uniqueness

5-Isopropyl-2,6-dimethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of isopropyl and methyl groups can affect the compound’s steric and electronic properties, leading to distinct behavior compared to other pyrimidine derivatives.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2,4-dimethyl-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O/c1-5(2)8-6(3)10-7(4)11-9(8)12/h5H,1-4H3,(H,10,11,12)

InChI Key

IQCPCCUUXQWBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.